molecular formula C20H21NO B180302 Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone CAS No. 162934-73-8

Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone

Cat. No.: B180302
CAS No.: 162934-73-8
M. Wt: 291.4 g/mol
InChI Key: VPBJQDBKZSHCPC-UHFFFAOYSA-N
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Description

JWH 030, also known as naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone, is a synthetic cannabinoid receptor agonist. It was discovered by John W. Huffman and is part of the 3-(1-naphthoyl)pyrrole class of cannabinoids. This compound has analgesic effects and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 030 involves the reaction of 1-naphthoyl chloride with 1-pentylpyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of JWH 030 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

JWH 030 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JWH 030. These derivatives are often studied for their potential pharmacological properties .

Mechanism of Action

JWH 030 exerts its effects by acting as a partial agonist at cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It has a higher affinity for CB1 receptors, with a Ki value of 87 nM. The activation of these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JWH 030

JWH 030 is unique due to its specific structure, which includes a naphthoyl group attached to a pyrrole ring with a pentyl side chain. This structure gives it distinct pharmacological properties compared to other synthetic cannabinoids .

Properties

IUPAC Name

naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBJQDBKZSHCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433522
Record name (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162934-73-8
Record name 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162934-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162934738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHALEN-1-YL(1-PENTYL-1H-PYRROL-3-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WWBII0GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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